![molecular formula C9H7ClN2O2 B2354037 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol CAS No. 954586-78-8](/img/structure/B2354037.png)
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol” is a chemical compound with the CAS Number: 954586-78-8 . It has a molecular weight of 210.62 . The IUPAC name for this compound is 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . This reaction is typically catalyzed by Lewis acids such as zinc chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-2-1-3-7(13)4-6/h1-4,13H,5H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Phenols, which this compound is a type of, are very reactive towards electrophilic aromatic substitution . They can also be oxidized to form quinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.62 .Wissenschaftliche Forschungsanwendungen
Chemosensors for Fluoride Ions
This compound has been used in the development of novel anion sensors for fluoride ion detection. These sensors exhibit colorimetric properties and can change color in response to fluoride ions, indicating potential applications in environmental and analytical chemistry (Ma et al., 2013).
Antioxidant Activity
Certain derivatives of 1,3,4-oxadiazoles, which include the structure of this compound, have been synthesized and tested for their antioxidant properties. These compounds have demonstrated significant free-radical scavenging ability (Shakir et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
1,3,4-oxadiazole derivatives have been utilized in the development of efficient OLEDs with low efficiency roll-off. These compounds serve as green phosphors in OLEDs, indicating their utility in electronic and display technologies (Jin et al., 2014).
Antimicrobial Activity
Studies have explored the antimicrobial activity of 1,3,4-oxadiazole analogues, including derivatives similar to the subject compound, against various bacterial and fungal strains. These findings suggest potential applications in the development of new antimicrobial agents (Prabhashankar et al., 2013).
Photoluminescent Properties
Some 1,3,4-oxadiazole derivatives display photoluminescent properties, which could be applied in the development of novel materials for optical technologies and sensors (Han et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVAQQVDSKAEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2353954.png)
![[(E)-3-Bromoprop-1-enyl]cyclobutane](/img/structure/B2353956.png)

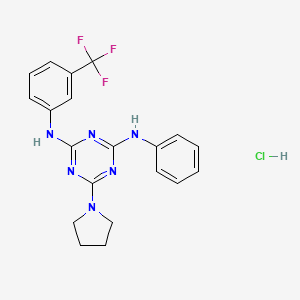
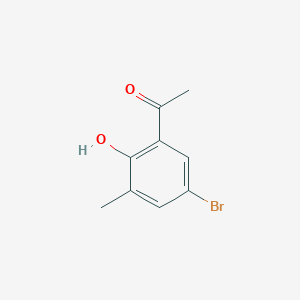
![4-Chlorobenzyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2353962.png)

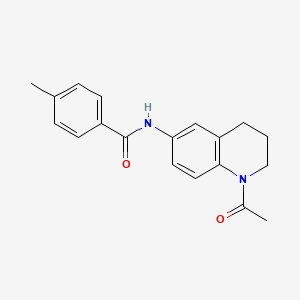
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2353969.png)
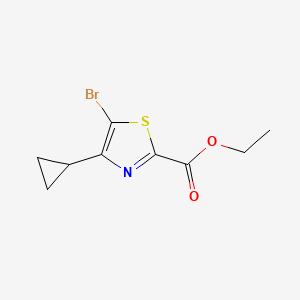
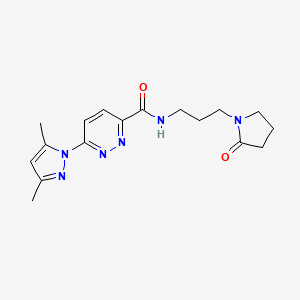
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2353974.png)
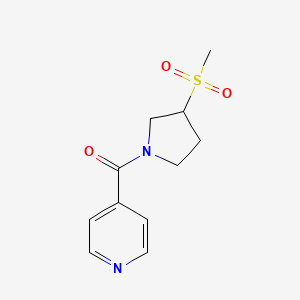
![3-[(3,4-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2353976.png)